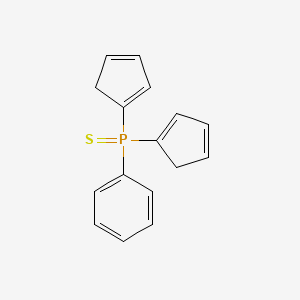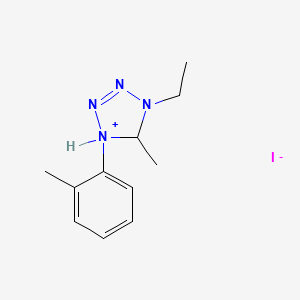![molecular formula C14H10ClNO2 B14603429 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene CAS No. 60726-10-5](/img/structure/B14603429.png)
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene is an organic compound with the molecular formula C13H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom and an isocyanate group attached to the benzene ring.
Preparation Methods
The synthesis of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 4-isocyanatophenol.
Reaction Conditions: The reaction between 4-chlorophenol and 4-isocyanatophenol is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include substituted benzene derivatives and phenolic compounds.
Scientific Research Applications
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene involves its interaction with molecular targets and pathways within cells:
Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity and affecting cellular processes.
Pathways Involved: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-4-isocyanatobenzene and 4-chlorophenyl isocyanate share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of both chlorine and isocyanate groups in this compound provides it with unique reactivity and potential for diverse applications
Properties
CAS No. |
60726-10-5 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-chloro-4-[(4-isocyanatophenoxy)methyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-12-3-1-11(2-4-12)9-18-14-7-5-13(6-8-14)16-10-17/h1-8H,9H2 |
InChI Key |
XOKNCHUGFRMTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)

![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)



![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)

